Privileged Scaffold in Drug Discovery: Dual-Targeting Potential of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (CAS 502133-05-3)
Privileged Scaffold in Drug Discovery: Dual-Targeting Potential of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (CAS 502133-05-3)
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of polypharmacological agents has superseded the traditional "one drug, one target" paradigm. 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (CAS Number: [502133-05-3][1]) represents a highly privileged, dual-warhead pharmacophore. By fusing the classic tubulin-destabilizing 3,4,5-trimethoxyphenyl moiety with an aminopyrazole kinase hinge-binding core, this molecule serves as a foundational building block for developing next-generation antineoplastic agents.
This technical guide provides an in-depth analysis of the structural biology, synthetic methodology, and biological evaluation protocols required to utilize this compound effectively in preclinical drug discovery.
Structural Architecture & Physicochemical Profile
The compound exhibits annular tautomerism, a hallmark of unsubstituted pyrazoles. In solution, rapid proton exchange between the N1 and N2 atoms renders 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine and 3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-amine chemically equivalent[1][2]. This dynamic equilibrium must be accounted for during structure-activity relationship (SAR) optimization, as subsequent functionalization (e.g., alkylation or acylation) will lock the scaffold into a specific regioisomer.
Quantitative Physicochemical Summary
The following table summarizes the core physicochemical metrics that make this scaffold highly compliant with Lipinski’s Rule of Five, ensuring excellent lead-like properties for oral bioavailability.
| Property | Value | Mechanistic Significance |
| CAS Number | 502133-05-3 | Standardized chemical registry identifier. |
| Molecular Formula | C₁₂H₁₅N₃O₃ | Low molecular weight allows for extensive downstream elaboration. |
| Molecular Weight | 249.27 g/mol | Well below the 500 Da threshold, ensuring high ligand efficiency. |
| H-Bond Donors | 3 (NH₂, pyrazole NH) | Critical for anchoring to the kinase hinge region backbone. |
| H-Bond Acceptors | 5 (3x OMe, pyrazole N) | Facilitates aqueous solubility and target-site network interactions. |
| TPSA | 83.3 Ų | Optimal for membrane permeability (ideal range: < 140 Ų). |
| Rotatable Bonds | 4 | Balances conformational flexibility with entropic binding penalties. |
Mechanistic Rationale: The "Dual-Warhead" Concept
The architectural brilliance of CAS 502133-05-3 lies in its bipartite structure, allowing researchers to target two distinct oncogenic pathways simultaneously.
The 3,4,5-Trimethoxyphenyl Domain: Tubulin Depolymerization
The 3,4,5-trimethoxyphenyl group is the quintessential pharmacophore for binding to the colchicine site of
-
Causality of Binding: The trimethoxy geometry perfectly complements the hydrophobic pocket formed by helices H7 and H8 of
-tubulin. By wedging into this interface, the moiety prevents the curved-to-straight conformational change of the -tubulin heterodimer, sterically blocking microtubule polymerization and arresting the cell cycle in the G2/M phase[3][5].
The 1H-Pyrazol-3-amine Core: Kinase Hinge-Region Anchoring
Aminopyrazoles are ubiquitous in FDA-approved kinase inhibitors.
-
Causality of Binding: The ATP-binding pocket of most kinases (e.g., Aurora A/B, CDK2, VEGFR) features a highly conserved "hinge region." The 1H-pyrazol-3-amine core acts as an ideal bidentate or tridentate hydrogen-bonding network. The pyrazole NH acts as a donor to the hinge backbone carbonyl, while the adjacent pyrazole nitrogen acts as an acceptor for the backbone amide NH. The exocyclic amine provides an additional donor vector, ensuring rigid, high-affinity anchoring.
Dual-targeting mechanism of CAS 502133-05-3 via tubulin and kinase inhibition.
Synthetic Methodology
The synthesis of 3-aryl-5-aminopyrazoles is highly efficient, relying on the condensation of an aroylacetonitrile with hydrazine. highlight this route as the most robust for generating high-purity building blocks[6].
Synthetic workflow for 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine.
Step-by-Step Protocol
-
Reagent Preparation: Dissolve 1.0 equivalent of 3,4,5-trimethoxybenzoylacetonitrile (CAS 50606-35-4) in absolute ethanol (approx. 10 mL per gram of starting material).
-
Causality: Ethanol is selected as a protic solvent to stabilize the highly polar transition states during the nucleophilic attack and subsequent cyclization.
-
-
Hydrazine Addition: Slowly add 1.5 equivalents of hydrazine hydrate (NH₂NH₂·H₂O) dropwise at room temperature.
-
Cyclization (Reflux): Heat the reaction mixture to reflux (80°C) for 2 to 4 hours.
-
Causality: The initial attack of hydrazine on the nitrile carbon forms an amidrazone intermediate. Thermal energy is required to drive the subsequent intramolecular dehydration and ring closure to form the aromatic pyrazole system.
-
-
Precipitation: Monitor via TLC. Once complete, concentrate the solvent by half in vacuo, then cool the flask in an ice-water bath (0-4°C) to induce crystallization.
-
Isolation: Filter the precipitate under a vacuum and wash with cold ethanol/water (1:1) to remove unreacted hydrazine and trace impurities. Dry under a high vacuum to yield the product as an off-white to pale yellow solid[7].
Biological Evaluation Workflows
To validate the dual-targeting nature of derivatives synthesized from CAS 502133-05-3, the following self-validating experimental protocols must be employed.
Protocol 1: Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the compound's ability to inhibit the spontaneous assembly of purified porcine brain tubulin into microtubules.
-
Buffer Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.
-
Causality: PIPES is strictly required over phosphate buffers because it maintains the physiological pH without chelating Mg²⁺, which is essential for GTP binding. EGTA is added specifically to chelate trace Ca²⁺, a known inhibitor of tubulin polymerization.
-
-
Reporter Addition: Add a fluorescent reporter (e.g., DAPI or a proprietary fluorophore) that shifts its emission spectrum or increases quantum yield upon binding to the polymerized microtubule lattice.
-
Compound Incubation: Pre-incubate 3 mg/mL tubulin with varying concentrations of the test compound (0.1 nM to 10 µM) at 4°C for 15 minutes.
-
Kinetic Readout: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (e.g., Ex 340 nm / Em 440 nm) every minute for 60 minutes.
-
Self-Validation Checkpoint: Include Paclitaxel (enhances polymerization) and Colchicine (inhibits polymerization) as internal controls. A valid assay will show a rapid fluorescence spike for Paclitaxel and a flatlined curve for Colchicine.
Protocol 2: Kinase Inhibition Profiling (TR-FRET)
Because highly conjugated aromatic scaffolds (like trimethoxyphenyl-pyrazoles) often exhibit intrinsic fluorescence, standard colorimetric or fluorescent kinase assays are prone to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory.
-
Reaction Assembly: Combine the target kinase (e.g., Aurora A), ATP (at its predetermined
value), biotinylated peptide substrate, and the test compound in a kinase assay buffer. -
Incubation: Incubate at room temperature for 60 minutes to allow phosphorylation.
-
Causality: Operating exactly at the ATP
ensures the assay is highly sensitive to competitive ATP-site inhibitors (which the aminopyrazole core is designed to be).
-
-
Detection Phase: Add the TR-FRET detection mixture containing a Europium (Eu³⁺)-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
-
Time-Resolved Readout: Excite the Europium donor at 320 nm. Introduce a 50-100 µs delay before measuring the emission at 665 nm (FRET signal) and 615 nm (Eu reference).
-
Causality: The microsecond delay allows all short-lived compound autofluorescence to decay completely, ensuring the measured signal is exclusively derived from the long-lived lanthanide FRET event, guaranteeing data trustworthiness.
-
References
-
Lu Y., Chen J., Xiao M., Li W., Miller D.D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971.[Link]
-
Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250.[Link]
Sources
- 1. 3-(2,4-Dimethoxyphenyl)-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. aksci.com [aksci.com]
